molecular formula C20H21BrN4OS B305570 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide

Cat. No. B305570
M. Wt: 445.4 g/mol
InChI Key: ODBJDVNHONDQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide, also known as BMTSA, is a novel compound that has gained attention in scientific research due to its potent biological activities. BMTSA has been synthesized using various methods and has shown promising results in various applications, including cancer treatment, antimicrobial activity, and antifungal properties.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide exerts its biological activities by inhibiting various enzymes and proteins involved in cancer cell proliferation, microbial growth, and inflammation.
Biochemical and Physiological Effects:
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide has been found to exert various biochemical and physiological effects. Studies have shown that 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide can induce apoptosis in cancer cells by activating caspase enzymes. 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide has also been found to inhibit the growth of microbial strains by disrupting the cell membrane and inhibiting protein synthesis. In addition, 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide has several advantages for lab experiments. It is a highly potent compound that exhibits significant biological activities at low concentrations. 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide is also relatively easy to synthesize and purify, making it a viable option for large-scale experiments. However, 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. In addition, 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide has not yet been extensively tested in vivo, and its toxicity and pharmacokinetics need to be further investigated.

Future Directions

There are several future directions for 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide research. One potential direction is to investigate its potential as a novel cancer therapy. Further studies are needed to determine its efficacy in vivo and to elucidate its mechanism of action. Another potential direction is to investigate its potential as a broad-spectrum antimicrobial agent. Studies are needed to determine its activity against various strains of bacteria and fungi and to investigate its potential as a topical or systemic antimicrobial agent. Additionally, further studies are needed to investigate its potential as an anti-inflammatory agent and to determine its toxicity and pharmacokinetics in vivo.

Synthesis Methods

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-benzyl-4-methyl-1,2,4-triazole-3-thiol with 4-bromo-2,3-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide has shown promising results in various scientific research applications. Studies have shown that 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide exhibits potent anticancer activity by inducing apoptosis in cancer cells. 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide has also shown significant antimicrobial activity against various strains of bacteria and fungi. In addition, 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide has been found to possess anti-inflammatory properties and has been shown to inhibit the growth of tumor cells.

properties

Product Name

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide

Molecular Formula

C20H21BrN4OS

Molecular Weight

445.4 g/mol

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C20H21BrN4OS/c1-13-14(2)17(10-9-16(13)21)22-19(26)12-27-20-24-23-18(25(20)3)11-15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3,(H,22,26)

InChI Key

ODBJDVNHONDQEC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2C)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2C)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.